{[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid
Description
{[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid is a fluorinated small-molecule compound characterized by a 3,5-difluorophenyl group linked to an acetamido-methoxy-acetic acid backbone. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to fluorinated motifs. The 3,5-difluorophenyl moiety enhances metabolic stability and binding affinity through hydrophobic interactions and fluorine-specific effects (e.g., dipole interactions) .
Properties
CAS No. |
834911-80-7 |
|---|---|
Molecular Formula |
C11H11F2NO4 |
Molecular Weight |
259.21 g/mol |
IUPAC Name |
2-[[[2-(3,5-difluorophenyl)acetyl]amino]methoxy]acetic acid |
InChI |
InChI=1S/C11H11F2NO4/c12-8-1-7(2-9(13)4-8)3-10(15)14-6-18-5-11(16)17/h1-2,4H,3,5-6H2,(H,14,15)(H,16,17) |
InChI Key |
WGDQWGQENLOZHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CC(=O)NCOCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Amide Coupling of 2-(3,5-Difluorophenyl)acetic Acid and Methoxyacetic Acid
Reaction Overview
This method involves the condensation of 2-(3,5-difluorophenyl)acetic acid with methoxyacetic acid derivatives. The synthesis typically employs carbodiimide-based coupling agents such as 1,1′-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Key Steps :
- Activation of 2-(3,5-Difluorophenyl)acetic Acid :
- Nucleophilic Attack by Methoxyamine :
Optimized Conditions :
| Parameter | Value | Source |
|---|---|---|
| Coupling Agent | CDI (1.2 equiv) | |
| Solvent | DMF | |
| Temperature | 25°C (room temperature) | |
| Reaction Time | 12–24 hours | |
| Yield | 78–85% |
Multi-Step Synthesis from 3,5-Difluorophenyl Precursors
Halogenation and Carbonylation Route
A patent (CN101486638A) outlines a route starting from 3,5-difluorotoluene , which undergoes photohalogenation to form 3,5-difluorobenzyl halide , followed by carbonylation to yield 2-(3,5-difluorophenyl)acetic acid. Subsequent amidation with methoxyacetic acid completes the synthesis.
Critical Data :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Photohalogenation | Cl₂/Br₂, UV light, CCl₄ | 65–70% | |
| Carbonylation | CO, Pd catalyst, 45°C | 80% | |
| Amidation | CDI, DIPEA, DMSO | 75% |
Alternative Pathway via Grignard Reaction
A U.S. patent (US20030158153A1) describes using 3,5-difluorophenylmagnesium bromide reacting with chloroacetonitrile, followed by hydrolysis to form 2-(3,5-difluorophenyl)acetic acid. This method avoids toxic cyanide intermediates.
Performance Metrics :
| Parameter | Value | Source |
|---|---|---|
| Grignard Reaction Time | 3 hours | |
| Hydrolysis | 48% HBr, reflux | |
| Overall Yield | 62% |
One-Pot Synthesis Using HATU-Mediated Coupling
Procedure
A scalable approach involves HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling agent, which enhances reaction efficiency under mild conditions.
Typical Protocol :
- Reactants :
- 2-(3,5-Difluorophenyl)acetic acid (1.0 equiv)
- Methoxyamine hydrochloride (1.2 equiv)
- Conditions :
Results :
| Purity (HPLC) | Isolated Yield | Reaction Scale | Source |
|---|---|---|---|
| 95–98% | 88% | 100 g |
Comparative Analysis of Methods
| Method | Pros | Cons | Yield Range |
|---|---|---|---|
| CDI/DCC Coupling | High selectivity | Requires anhydrous conditions | 75–85% |
| Halogenation-Carbonylation | Scalable for precursors | Multi-step, toxic reagents | 60–70% |
| HATU-Mediated | Fast, high purity | Cost of HATU | 85–90% |
Key Spectral Data for Validation
Chemical Reactions Analysis
{[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a biochemical probe. In medicine, it is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Industrially, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of {[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group is known to interact with various enzymes and receptors, modulating their activity. The acetamido group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anti-HIV Peptidomimetics (I-21, I-22, I-23)
Compounds I-21, I-22, and I-23 () share the 3,5-difluorophenylacetamido core but incorporate additional peptidomimetic elements, such as indole, naphthyl, or boronic acid groups. Key differences include:
- I-21 : Features a 2-methylindole substituent, enhancing hydrophobic interactions with HIV-1 capsid proteins.
- I-22 : Substitutes indole with naphthalen-2-yl, increasing aromatic surface area for improved binding.
- I-23 : Integrates a boronic acid group, enabling covalent interactions with catalytic residues in viral proteases.
These compounds exhibited anti-HIV activity in vitro, with potency influenced by substituent bulkiness and electronic properties. For example, boronic acid derivatives like I-23 show enhanced inhibition due to reversible covalent binding .
| Compound | Key Substituent | Biological Activity | Structural Advantage |
|---|---|---|---|
| I-21 | 2-Methylindole | HIV-1 inhibition (IC₅₀: ~nM) | Hydrophobic pocket penetration |
| I-22 | Naphthalen-2-yl | Improved binding affinity | Aromatic π-π interactions |
| I-23 | Boronic acid | Covalent protease inhibition | Enhanced target residence time |
(S)-2-((S)-2-(3,5-Difluorophenyl)-2-(methoxymethoxy)acetamido)propanoic Acid
This compound () replaces the methoxyacetic acid group with a propanoic acid chain and adds a methoxymethoxy protective group. However, the methoxymethoxy group may reduce metabolic stability due to susceptibility to enzymatic hydrolysis .
2-(3,5-Difluorophenyl)-2-oxoacetic Acid (CAS 208259-76-1)
A simpler analog (), this compound substitutes the acetamido-methoxy-acetic acid chain with a ketone group. The oxo moiety increases electrophilicity, making it reactive toward nucleophilic residues (e.g., serine in enzymes). However, this reactivity may compromise stability in physiological conditions, limiting its therapeutic utility compared to the acetamido-containing target compound .
Key Structural and Functional Insights
- Fluorine Positioning : The 3,5-difluorophenyl group optimizes steric bulk and dipole interactions across all analogs, enhancing target engagement .
- Backbone Modifications: Methoxyacetic acid (target compound): Balances solubility and stability. Propanoic acid (): Increases hydrophilicity but may require prodrug strategies. Boronic acid (I-23): Enables covalent inhibition but risks off-target reactivity .
Biological Activity
{[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid is a synthetic organic compound characterized by its unique molecular structure, which includes a difluorophenyl group, an acetamido group, and a methoxyacetate moiety. The molecular formula for this compound is CHFNO. Its biological activity is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors, which may have implications in medicinal chemistry and drug design.
The compound's structural features contribute to its pharmacological potential:
- Difluorophenyl Group : Enhances binding affinity and specificity towards biological targets.
- Acetamido Group : Modulates the compound’s pharmacokinetic properties.
- Methoxyacetate Moiety : Influences solubility and stability.
The mechanism of action for {[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid involves:
- Binding to specific enzymes and receptors, potentially inhibiting their activity.
- Modulating various metabolic pathways through enzyme inhibition or receptor antagonism.
Biological Activity
Research indicates that {[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid exhibits notable biological activities:
- Enzyme Inhibition : Studies suggest that this compound can inhibit enzymes involved in critical metabolic processes.
- Therapeutic Implications : Its ability to interact with various biological targets positions it as a candidate for therapeutic applications.
Comparative Analysis with Similar Compounds
The following table presents a comparison of {[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(3,5-Difluorophenyl)-N-methoxy-N-methylacetamide | CHFNO | Contains methoxy and methyl groups; used in similar biological applications |
| Methoxyacetic Acid | CHO | A simpler structure; used as a solvent and reagent |
| Acetamido Derivatives | Varies | General class of compounds; often exhibit biological activity |
This comparison highlights the unique aspects of {[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid , particularly its enhanced binding properties due to the difluorophenyl group.
Case Studies and Research Findings
- Enzyme Interaction Studies : Research has focused on the binding affinity of {[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid with various enzymes. For instance, studies have demonstrated its potential to inhibit certain key metabolic enzymes, suggesting its role as a therapeutic agent in metabolic disorders.
- Pharmacokinetic Properties : Investigations into the pharmacokinetics of this compound reveal favorable absorption and distribution characteristics, which are essential for its efficacy as a drug candidate.
- Therapeutic Applications : Preliminary studies indicate potential applications in treating conditions related to enzyme dysregulation. The compound's ability to modulate enzyme activity makes it a candidate for further exploration in drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
